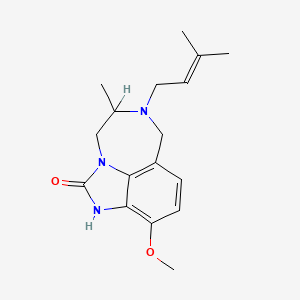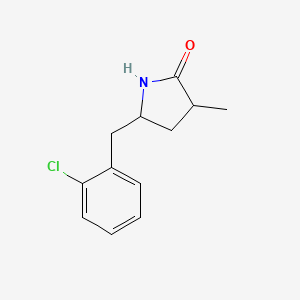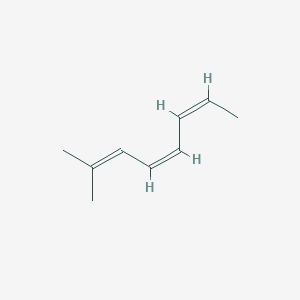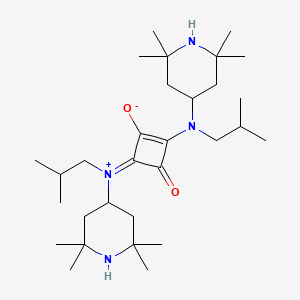
alpha-D-Cymarose pyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Cymarose pyranose is a type of sugar molecule that belongs to the class of pyranoses. Pyranoses are saccharides that have a six-membered ring structure consisting of five carbon atoms and one oxygen atom. This compound is a derivative of cymarose, a deoxy sugar commonly found in cardiac glycosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Cymarose pyranose typically involves the cyclization of its open-chain form. This process can be achieved through the reaction of an aldehyde group with a hydroxyl group, forming a cyclic hemiacetal. The reaction conditions often include an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as plants that contain cardiac glycosides. Alternatively, it can be synthesized chemically through controlled reactions in a laboratory setting, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Cymarose pyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Alpha-D-Cymarose pyranose has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in the structure and function of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiac glycosides.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of alpha-D-Cymarose pyranose involves its interaction with specific molecular targets and pathways. In the context of cardiac glycosides, it binds to and inhibits the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparación Con Compuestos Similares
Alpha-D-Cymarose pyranose can be compared with other similar compounds, such as:
Alpha-D-Glucose pyranose: A common sugar with a similar pyranose ring structure but different functional groups.
Alpha-D-Mannose pyranose: Another sugar with a pyranose ring, differing in the orientation of hydroxyl groups.
Alpha-D-Galactose pyranose: Similar in structure but with different stereochemistry at specific carbon atoms.
These comparisons highlight the unique structural features and functional properties of this compound, making it distinct in its chemical behavior and applications.
Propiedades
Número CAS |
89253-98-5 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
Clave InChI |
DBDJCJKVEBFXHG-JRTVQGFMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O)OC)O |
SMILES canónico |
CC1C(C(CC(O1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


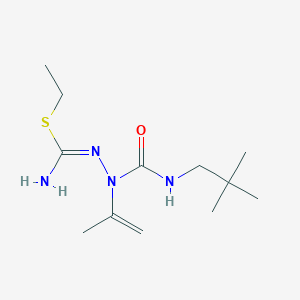


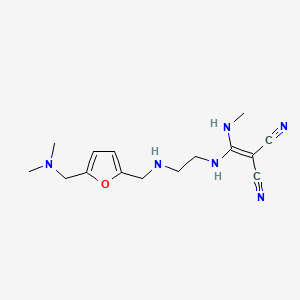
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)


